
4-Amino-1-hexylpyridinium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-hexylpyridinium bromide is a quaternary ammonium compound, specifically a pyridinium salt. These compounds are known for their antimicrobial properties and are used in various applications, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-1-hexylpyridinium bromide can be synthesized through the alkylation of 4-aminopyridine with 1-bromohexane. The reaction typically occurs in a solvent such as toluene or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction . The reaction mixture is heated to around 80°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-hexylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 4-amino-1-hexylpyridinium.
Reduction: Primary amines.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
4-Amino-1-hexylpyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: Potential use in developing new antimicrobial agents and studying their mechanisms.
Industry: Employed in corrosion inhibition and as a surfactant in various industrial processes.
Mechanism of Action
The antimicrobial activity of 4-amino-1-hexylpyridinium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound adsorbs onto the cell membrane, causing changes in cell organization and leading to cell lysis . It also inhibits the secretion of phospholipase enzymes, which are crucial for microbial virulence .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-decylpyridinium bromide
- 4-Amino-1-dodecylpyridinium bromide
- 4-Amino-1-tetradecylpyridinium bromide
Uniqueness
4-Amino-1-hexylpyridinium bromide is unique due to its specific alkyl chain length, which balances hydrophobicity and hydrophilicity, enhancing its antimicrobial efficacy while minimizing toxicity .
Properties
Molecular Formula |
C11H19BrN2 |
|---|---|
Molecular Weight |
259.19 g/mol |
IUPAC Name |
1-hexylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C11H18N2.BrH/c1-2-3-4-5-8-13-9-6-11(12)7-10-13;/h6-7,9-10,12H,2-5,8H2,1H3;1H |
InChI Key |
LSWPDXUFUPYICY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


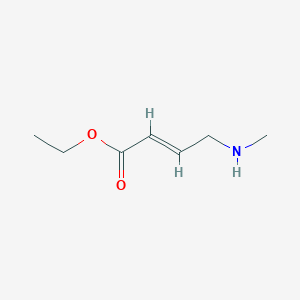
![2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)-](/img/structure/B13442029.png)
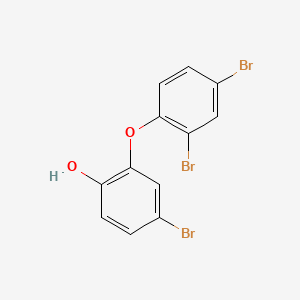

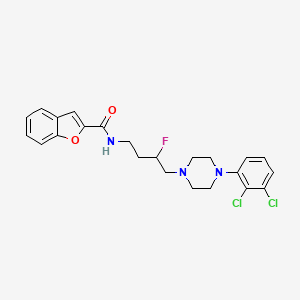
![Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)
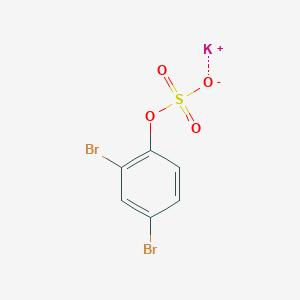
![2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13442063.png)

![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)
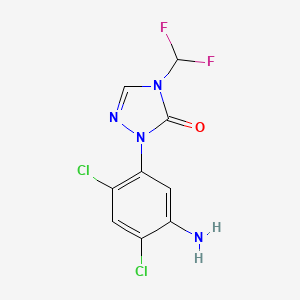
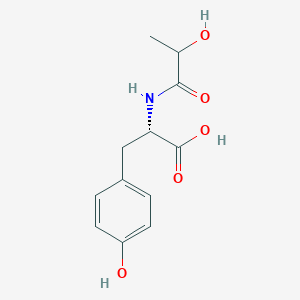
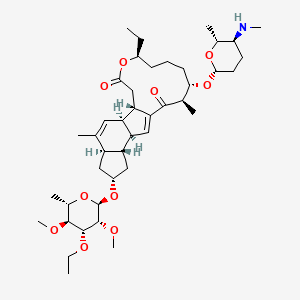
![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)
